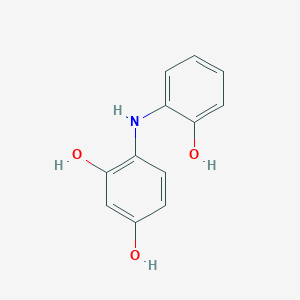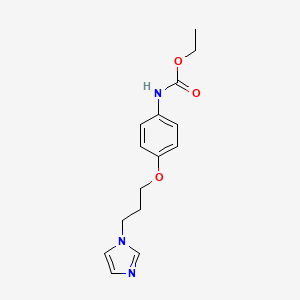
Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate is a synthetic organic compound that features an imidazole ring, a phenyl group, and a carbamate ester The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Synthesis of 4-(3-(1H-imidazol-1-yl)propoxy)phenol: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 1H-imidazole in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate is then reacted with ethyl chloroformate in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学研究应用
Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
相似化合物的比较
Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate can be compared with other imidazole-containing compounds, such as:
Metronidazole: An antimicrobial agent used to treat infections.
Clotrimazole: An antifungal medication.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its carbamate ester group, in particular, may offer distinct pharmacokinetic properties compared to other imidazole derivatives.
属性
CAS 编号 |
88138-08-3 |
|---|---|
分子式 |
C15H19N3O3 |
分子量 |
289.33 g/mol |
IUPAC 名称 |
ethyl N-[4-(3-imidazol-1-ylpropoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H19N3O3/c1-2-20-15(19)17-13-4-6-14(7-5-13)21-11-3-9-18-10-8-16-12-18/h4-8,10,12H,2-3,9,11H2,1H3,(H,17,19) |
InChI 键 |
MEWMYSYQNZXXST-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=CC=C(C=C1)OCCCN2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



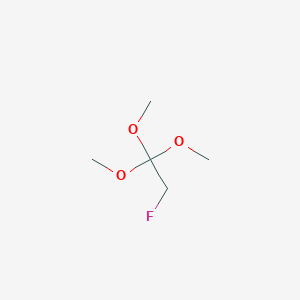
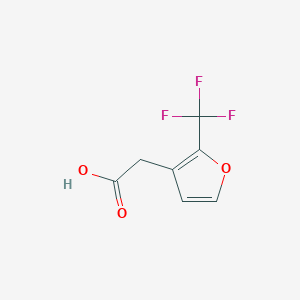
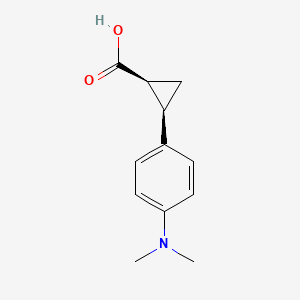
![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
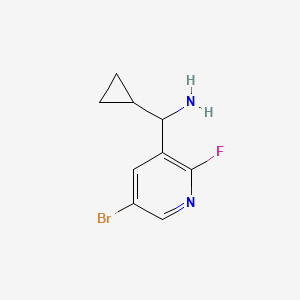
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
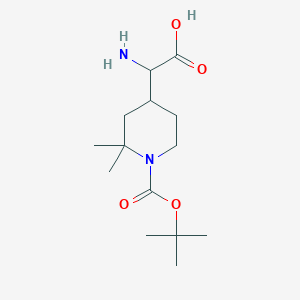
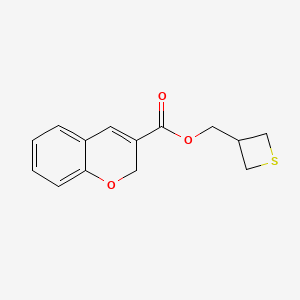
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
![1h-Pyrrolo[2,3-c]pyridine-3-acetic acid,4-methoxy-a-oxo-7-pyrazinyl-](/img/structure/B12945345.png)

![7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B12945369.png)
